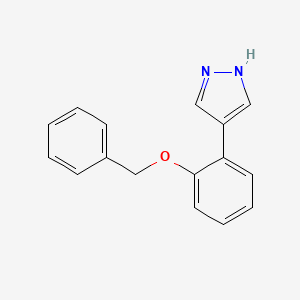
2-(Naphthalen-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)piperidine is an organic compound that features a piperidine ring attached to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)piperidine typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated naphthalene compound reacts with piperidine in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthylpiperidine oxides.
Reduction: Dihydronaphthalene derivatives.
Substitution: Functionalized naphthylpiperidine compounds.
Scientific Research Applications
2-(Naphthalen-1-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)piperidine: Similar structure but with the naphthalene moiety attached at a different position.
1-(Naphthalen-1-yl)piperidine: The piperidine ring is attached at a different position on the naphthalene ring.
Uniqueness
2-(Naphthalen-1-yl)piperidine is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-naphthalen-1-ylpiperidine |
InChI |
InChI=1S/C15H17N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-16-15/h1-2,5-9,15-16H,3-4,10-11H2 |
InChI Key |
ZAXNEWZFDOOIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


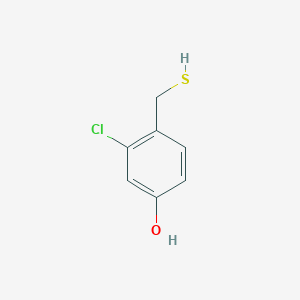

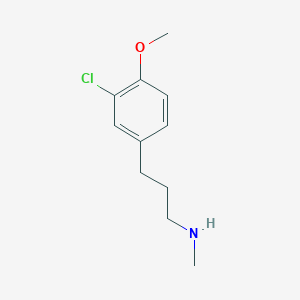
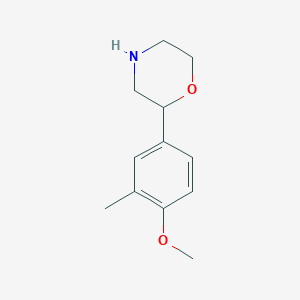
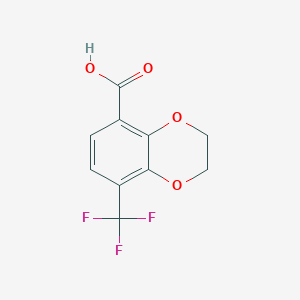
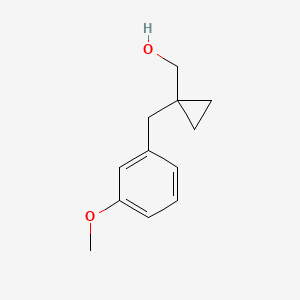

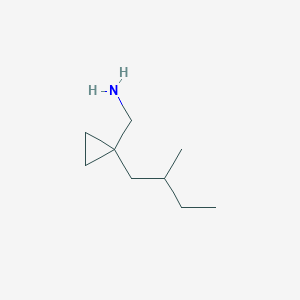

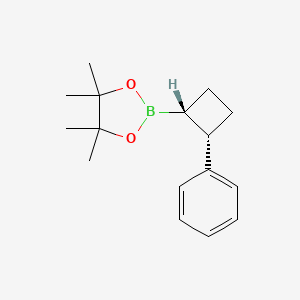
![rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)

